molecular formula C10H7Cl2N3O B052604 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine CAS No. 90723-86-7

2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine

Cat. No. B052604
Key on ui cas rn: 90723-86-7
M. Wt: 256.08 g/mol
InChI Key: JOYIXJKYQUJKQO-UHFFFAOYSA-N
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Patent
US05955060

Procedure details

Grignard reaction: In a 500 ml sulfonating flask having a stirrer, dropping funnel, condenser and internal thermometer, 7.3 g (0.3 mol) of magnesium turnings and a few grains of iodine are initially introduced into 60 ml of dry tetrahydrofuran (THF). Under dry protective gas (nitrogen), 56.1 g (0.3 mol) of 4-bromoanisole, dissolved in 100 ml of THF, are slowly added dropwise at 60° C. After the complete dissolution of the Mg turnings, the mixture is stirred at 60° C. for 90 minutes. The Grignard solution is then added dropwise at 5° C. under nitrogen in the course of 60 minutes to a solution of 55.3 g (0.3 mol) of cyanuric chloride in 150 ml of THF. The mixture is evaporated to dryness at room temperature, 500 ml of dil. hydrochloric acid are allowed to run in and the mixture is extracted with 300 ml of methylene chloride. For working-up, the solvent is removed in vacuo, and the semisolid residue is tritrated with a little isopropanol and filtered off with suction. Purification is carried out by recrystallization from toluene/hexane (1:1). 62.8 g (82% of theory) of 6-(4-methoxyphenyl)-2,4-dichloro-1,3,5-triazine are obtained (m.p.: 131-134° C.).
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
56.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
Mg
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
55.3 g
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Mg].II.Br[C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][CH:6]=1.[N:13]1[C:20]([Cl:21])=[N:19][C:17](Cl)=[N:16][C:14]=1[Cl:15]>O1CCCC1>[CH3:12][O:11][C:8]1[CH:9]=[CH:10][C:5]([C:17]2[N:19]=[C:20]([Cl:21])[N:13]=[C:14]([Cl:15])[N:16]=2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
7.3 g
Type
reactant
Smiles
[Mg]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
56.1 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)OC
Step Three
Name
Mg
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
55.3 g
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 60° C. for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Grignard reaction
ADDITION
Type
ADDITION
Details
are slowly added dropwise at 60° C
CUSTOM
Type
CUSTOM
Details
The mixture is evaporated to dryness at room temperature
EXTRACTION
Type
EXTRACTION
Details
is extracted with 300 ml of methylene chloride
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
FILTRATION
Type
FILTRATION
Details
filtered off with suction
CUSTOM
Type
CUSTOM
Details
Purification
CUSTOM
Type
CUSTOM
Details
is carried out by recrystallization from toluene/hexane (1:1)

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1=NC(=NC(=N1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 62.8 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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